molecular formula C11H9NO3 B1613735 2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid CAS No. 56600-94-3

2-(4-Oxo-1,4-dihydroquinolin-1-yl)acetic acid

Cat. No. B1613735
Key on ui cas rn: 56600-94-3
M. Wt: 203.19 g/mol
InChI Key: IVUSDAZOMBVFMI-UHFFFAOYSA-N
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Patent
US04119775

Procedure details

4-Hydroxyquinoline trihydrate (20 g., 0.2 mole) is dissolved in a 50% aqueous potassium hydroxide solution and chloroacetic acid (20 g., 0.2 mole) is incrementally added. The resulting solution is heated at its reflux temperature for 18 hours, chilled, acidified and filtered to give 7 g of 4-quinolone-1-acetic acid having a m.p. 278°-279° C.
Name
4-Hydroxyquinoline trihydrate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.[OH:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[N:8]=[CH:7][CH:6]=1.Cl[CH2:16][C:17]([OH:19])=[O:18]>[OH-].[K+]>[N:8]1([CH2:16][C:17]([OH:19])=[O:18])[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:5](=[O:4])[CH:6]=[CH:7]1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
4-Hydroxyquinoline trihydrate
Quantity
20 g
Type
reactant
Smiles
O.O.O.OC1=CC=NC2=CC=CC=C12
Name
Quantity
20 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is incrementally added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC(C2=CC=CC=C12)=O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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